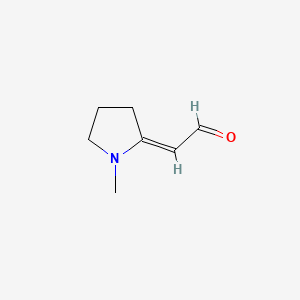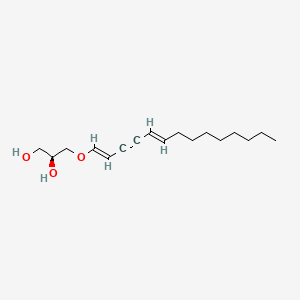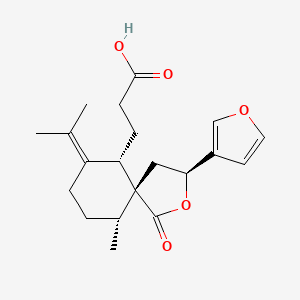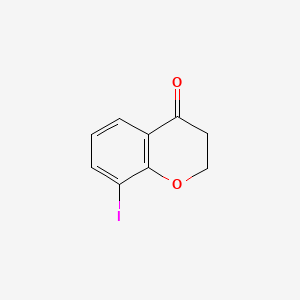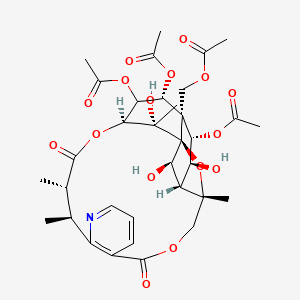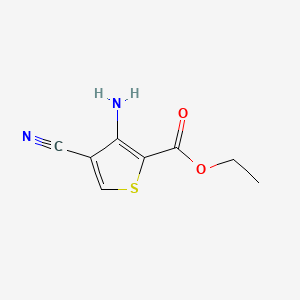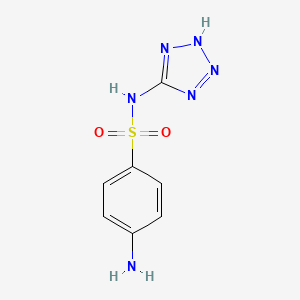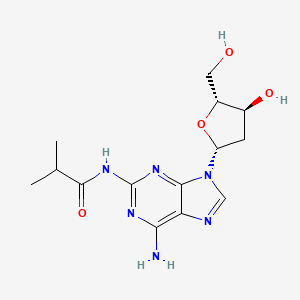![molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8](/img/structure/B564155.png)
[1,1-Biphenyl]-3-ol,4,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,1-Biphenyl]-3-ol,4,6-dimethoxy-” is a derivative of biphenyl . Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the Grignard reaction . For instance, phenyl magnesium bromide and benzophenone can react to form triphenylmethanol . In another study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The molecular formula of biphenyl is C12H10 .Chemical Reactions Analysis
Biphenyl can undergo various chemical reactions. For instance, it can be chlorinated industrially to a mixture, polychlorinated biphenyl (PCB), which was once widely used in paper coatings and as a lubricant and a heat-transfer fluid .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .Safety And Hazards
Future Directions
The future directions for the research and application of biphenyl derivatives are vast. For instance, in the field of cancer immunotherapy, small molecule agents targeting the PD-1 checkpoint pathway are being actively pursued . In environmental remediation, graphitic carbon nitride (g-C3N4), a promising material for photocatalytic activities, is being explored for the efficient photodegradation of antibiotics .
properties
IUPAC Name |
2,4-dimethoxy-5-phenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNBCAQUPLXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-Biphenyl]-3-ol,4,6-dimethoxy- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

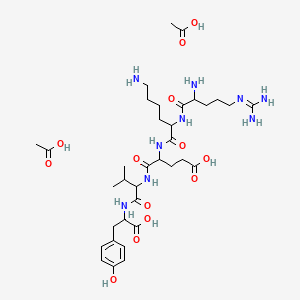
![3-[(1E)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B564073.png)
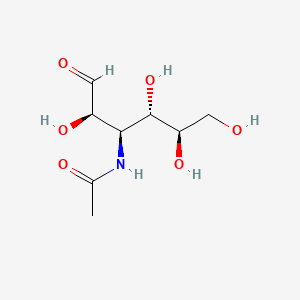
![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
